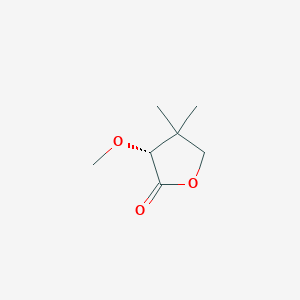
(3R)-3-Methoxy-4,4-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methoxy-4,4-dimethyloxolan-2-one: is an organic compound with a unique structure that includes a methoxy group and a dimethyl-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methoxy-4,4-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a methoxy-substituted reagent in the presence of an acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Methoxy-4,4-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3R)-3-Methoxy-4,4-dimethyloxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine: In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-3-Methoxy-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. The methoxy group and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to downstream effects on metabolic pathways.
Comparison with Similar Compounds
(3R)-3-Hydroxy-4,4-dimethyloxolan-2-one: This compound differs by having a hydroxy group instead of a methoxy group.
(3R)-3-Ethoxy-4,4-dimethyloxolan-2-one: This compound has an ethoxy group in place of the methoxy group.
Uniqueness: (3R)-3-Methoxy-4,4-dimethyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group provides different reactivity compared to hydroxy or ethoxy analogs, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
42411-49-4 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(3R)-3-methoxy-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)4-10-6(8)5(7)9-3/h5H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
YAADWXYUBQRRJJ-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(COC(=O)[C@@H]1OC)C |
Canonical SMILES |
CC1(COC(=O)C1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















